molecular formula C26H31F3N4O2 B2741794 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922040-71-9

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B2741794
CAS RN: 922040-71-9
M. Wt: 488.555
InChI Key: VLNNJAZWWFLCRY-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a tetrahydroquinoline ring, a piperidine ring, and a trifluoromethylphenyl group. These features suggest that the compound may have interesting biological activity, but without specific studies, it’s hard to say for sure .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. This complexity could potentially allow for a variety of interactions with biological targets .

Scientific Research Applications

Anticonvulsant Potential

Research into tetrahydroisoquinoline derivatives, including those structurally related to the compound of interest, has demonstrated promising anticonvulsant properties. For instance, Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, finding derivatives that showed significant anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor modulator in clinical trials. These findings suggest potential therapeutic applications in treating seizures and epilepsy (Gitto et al., 2006).

Platelet Antiaggregating Activity

Compounds incorporating the tetrahydroquinoline or piperidine moieties have been examined for their biological activities, including antiaggregating effects on platelets. A study by Ranise et al. (1991) on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and tetrahydroquinoline-carbothioamides showed some derivatives exhibited platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. This points to potential cardiovascular benefits, particularly in preventing clot formation (Ranise et al., 1991).

Fluorescent Zinc Sensors

The study of bisquinoline derivatives for their fluorescent responses toward zinc ion by Mikata et al. (2009) revealed that certain tetrahydroquinoline compounds could serve as effective zinc sensors. This application is crucial for biochemical research, especially in cellular analysis where zinc plays a pivotal role in various biological processes (Mikata et al., 2009).

Opioid Receptor Antagonists

Carroll et al. (2005) designed N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. Their research presents a novel approach to modulating opioid receptors, potentially offering new pathways for the treatment of addiction and pain management (Carroll et al., 2005).

Catalysis and Chemical Synthesis

He et al. (2017) demonstrated the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes. This methodology highlights the compound's relevance in green chemistry, providing an efficient route for the synthesis of N-methyl-tetrahydroquinolines, important intermediates in organic synthesis (He et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it exerts its biological effects. Without specific studies on this compound, it’s impossible to say for sure what its mechanism of action might be .

Safety and Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s impossible to accurately assess the safety and hazards of this compound .

Future Directions

Given the interesting structural features of this compound, it could be a valuable target for future research. Studies could be conducted to synthesize the compound, determine its physical and chemical properties, assess its safety and hazards, and investigate its potential biological activity .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31F3N4O2/c1-32-12-6-7-18-15-19(10-11-22(18)32)23(33-13-3-2-4-14-33)17-30-24(34)25(35)31-21-9-5-8-20(16-21)26(27,28)29/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNNJAZWWFLCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

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